Cas no 79383-44-1 (Methyl 2-methoxy-6-methylbenzoate)

Methyl 2-methoxy-6-methylbenzoate is a benzoate ester derivative characterized by its methoxy and methyl substituents on the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-donating methoxy group, enhance reactivity in electrophilic aromatic substitution and other synthetic transformations. The ester functionality provides versatility for further derivatization. The compound is typically stable under standard conditions and exhibits good solubility in common organic solvents, facilitating its use in laboratory and industrial applications. Its well-defined molecular structure ensures consistent performance in synthetic pathways.
Methyl 2-methoxy-6-methylbenzoate structure
79383-44-1 structure
Product Name:Methyl 2-methoxy-6-methylbenzoate
CAS No:79383-44-1
MF:C10H12O3
MW:180.200483322144
MDL:MFCD08235005
CID:554874
PubChem ID:591048
Update Time:2025-05-24

Methyl 2-methoxy-6-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-methoxy-6-methylbenzoate
    • Benzoic acid,2-methoxy-6-methyl-, methyl ester
    • 2-Methoxy-6-methyl-benzoesaeure-methylester
    • 2-METHOXY-6-METHYL-BENZOIC ACID METHYL ESTER
    • methyl 2-methyl-6-methoxybenzoate
    • methyl-6-methoxy-2-methylbenzoate
    • Benzoic acid, 2-methoxy-6-methyl-, methyl ester
    • SWZOXFSVZHAWQN-UHFFFAOYSA-N
    • Methyl 2-methoxy-6-methylbenzoate #
    • STL169174
    • FCH858824
    • 2411AC
    • BBL014164
    • MB05930
    • AK117494
    • AB0178908
    • AX8138323
    • BB 0244701
    • 2-Methoxy-6-methylbenzoic acid methyl ester
    • 2-Methoxy-
    • FT-0758454
    • MFCD08235005
    • AS-47993
    • DTXSID00343626
    • CS-0046369
    • 2-Methoxy-6-methyl-benzoic acid methyl ester
    • benzoic acid,2-methoxy-6-methyl-,methyl ester
    • AKOS000297436
    • F17492
    • 79383-44-1
    • SCHEMBL7213192
    • o-Anisic acid, 6-methyl-, methyl ester (6CI, 7CI)
    • Methyl2-methoxy-6-methylbenzoate
    • methyl 2-methoxy-6-methyl-benzoate
    • ALBB-017933
    • MDL: MFCD08235005
    • Inchi: 1S/C10H12O3/c1-7-5-4-6-8(12-2)9(7)10(11)13-3/h4-6H,1-3H3
    • InChI Key: SWZOXFSVZHAWQN-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC=CC=1OC)OC

Computed Properties

  • Exact Mass: 180.07900
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5
  • XLogP3: 2.1

Experimental Properties

  • PSA: 35.53000
  • LogP: 1.79020

Methyl 2-methoxy-6-methylbenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl 2-methoxy-6-methylbenzoate Pricemore >>

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Methyl 2-methoxy-6-methylbenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
Reference
Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity
Ruchelman, Alexander L.; Man, Hon-Wah; Zhang, Weihong; Chen, Roger; Capone, Lori; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 360-365

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 70 °C
Reference
Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums
Zhu, Daqian ; Li, Min; Wu, Zhouming; Du, Yongliang; Luo, Bingling; et al, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571

Production Method 3

Reaction Conditions
Reference
Carboxylic acid esters: synthesis from aldehydes, ketones, and derivatives (including enol ethers)
Yan, L.; Lin, S.; Liu, P., Science of Synthesis, 2006, 20, 725-776

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  17 h, rt → 70 °C; 70 °C → rt
1.2 Solvents: Water ;  rt
Reference
Assessment of the regioselectivity in the condensation reaction of unsymmetrical o-phthaldialdehydes with alanine
D'Hollander, Agathe C. A.; Westwood, Nicholas J., Tetrahedron, 2018, 74(2), 224-239

Production Method 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  2 h, 0 °C
Reference
Titanocene(III) chloride mediated radical-induced synthesis of 3,4-dihydroisocoumarins: synthesis of (±)-hydrangenol, (±)-phyllodulcin, (±)-macrophyllol and (±)-thunberginol G
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron, 2008, 64(49), 11050-11057

Production Method 6

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetone ;  reflux
Reference
Synthesis of (+)-Varitriol Analogues via Novel and Versatile Building Blocks Based on Julia Olefination
Senthilmurugan, Annamalai; Aidhen, Indrapal Singh, European Journal of Organic Chemistry, 2010, (3), 555-564

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 70 °C; 16 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
Reference
Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood
Baur, Benjamin; Storch, Kirsten; Martz, Kathrin E.; Goettert, Marcia I.; Richters, Andre; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8561-8578

Production Method 8

Reaction Conditions
1.1 Reagents: 1-Methoxy-1,4-cyclohexadiene ,  Potassium ,  Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Diethyl ether
Reference
Syntheses based on cyclohexadienes. Part 2. Convenient synthesis of 6-alkylsalicylates, 6-alkyl-2,4-dihydroxybenzoate, and 2,5-dialkylresorcinols
Kanakam, Charles C.; Mani, Neelakandha S.; Ramanathan, Halasya; Rao, G. S. R. Subba, Journal of the Chemical Society, 1989, (11), 1907-13

Production Method 9

Reaction Conditions
1.1 Catalysts: Methanol
Reference
Preparation of functionalized methoxybenzene derivatives via regioselective homolytic monobromination of dimethylmethoxybenzenes
Ghera, E.; Plemenitas, A.; Ben-David, Y., Synthesis, 1984, (6), 504-6

Methyl 2-methoxy-6-methylbenzoate Raw materials

Methyl 2-methoxy-6-methylbenzoate Preparation Products

Methyl 2-methoxy-6-methylbenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:79383-44-1)Methyl 2-methoxy-6-methylbenzoate
Order Number:A1042135
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:12
Price ($):251.0/627.0
Email:sales@amadischem.com

Methyl 2-methoxy-6-methylbenzoate Related Literature

Additional information on Methyl 2-methoxy-6-methylbenzoate

Comprehensive Overview of Methyl 2-methoxy-6-methylbenzoate (CAS No. 79383-44-1)

Methyl 2-methoxy-6-methylbenzoate (CAS No. 79383-44-1) is a specialized organic compound widely utilized in the pharmaceutical, fragrance, and agrochemical industries. This ester derivative of benzoic acid is characterized by its unique molecular structure, featuring a methoxy group at the 2-position and a methyl group at the 6-position of the benzene ring. Its chemical formula, C10H12O3, reflects its moderate complexity, making it a versatile intermediate in synthetic chemistry.

In recent years, the demand for Methyl 2-methoxy-6-methylbenzoate has surged due to its applications in flavor and fragrance formulations. Consumers are increasingly drawn to natural-inspired scents, and this compound contributes to woody, spicy, or herbal olfactory profiles. Its stability under various conditions makes it a preferred choice for perfumers and cosmetic chemists. Additionally, its role as a pharmaceutical intermediate has garnered attention, particularly in the synthesis of anti-inflammatory and analgesic agents, aligning with the growing focus on personalized medicine.

From an environmental perspective, 79383-44-1 has been studied for its biodegradability and low toxicity, addressing modern concerns about sustainable chemistry. Researchers are exploring greener synthesis routes, such as enzymatic catalysis, to minimize waste and energy consumption. This aligns with the European Green Deal and global initiatives promoting eco-friendly production methods. Furthermore, its compatibility with bio-based solvents enhances its appeal in circular economy models.

The compound's physicochemical properties—including a melting point range of 45-48°C and a boiling point of approximately 275°C—make it suitable for high-temperature applications. Its solubility in organic solvents like ethanol and dichloromethane facilitates its use in formulation science. Analytical techniques such as GC-MS and HPLC are commonly employed for purity assessment, ensuring compliance with stringent industry standards like ICH Q3D for elemental impurities.

Innovations in catalytic esterification have optimized the production of Methyl 2-methoxy-6-methylbenzoate, reducing byproducts and improving yields. Patent literature highlights novel catalysts like zeolites or ionic liquids, which enhance selectivity—a topic frequently searched in academic databases. These advancements address cost-efficiency challenges while meeting REACH regulations, a common query among industrial chemists.

In agrochemicals, this compound serves as a precursor for crop protection agents, particularly those targeting fungal pathogens. With the rise of precision agriculture, its derivatives are being investigated for their low environmental persistence, answering farmer demands for sustainable pest control. Regulatory agencies such as the EPA and EFSA have reviewed its metabolites, confirming minimal residual risks.

Storage and handling recommendations for 79383-44-1 emphasize inert atmospheres and protection from moisture, reflecting standard practices for oxygen-sensitive compounds. Safety Data Sheets (SDS) detail appropriate PPE, including nitrile gloves and vapor respirators, which are frequently searched terms in occupational health contexts. Its NFPA rating underscores moderate flammability, requiring Class B fire suppression systems.

Market analysts project steady growth for Methyl 2-methoxy-6-methylbenzoate, driven by Asia-Pacific pharmaceutical expansion. Keywords like "CAS 79383-44-1 suppliers" and "high-purity methyl benzoate derivatives" trend in B2B procurement platforms, reflecting commercial interest. Competitive pricing strategies and supply chain localization—topics dominating industry forums—are reshaping its global trade dynamics.

Academic research continues to explore novel derivatives of 2-methoxy-6-methylbenzoic acid, particularly in metal-organic frameworks (MOFs) for gas storage. Such studies, often indexed under "advanced materials chemistry," highlight the compound's potential beyond traditional applications. Collaborative efforts between universities and manufacturers aim to patent new crystalline forms with enhanced bioavailability.

Quality control protocols for 79383-44-1 involve rigorous chromatographic purity testing, with USP/EP monographs setting benchmarks. FAQs in laboratory forums often concern HPLC method development for this analyte, emphasizing the need for robust separation techniques. Stability studies under ICH Q1A conditions confirm its shelf-life in amber glass containers, a detail critical to formulation scientists.

In conclusion, Methyl 2-methoxy-6-methylbenzoate exemplifies the intersection of tradition and innovation in fine chemicals. Its multifaceted roles—from fragrance enhancer to drug synthesis building block—are amplified by sustainable production trends and cutting-edge research. As industries prioritize efficiency and ecological responsibility, this compound's relevance will only intensify, making it a focal point for R&D investment and market growth strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79383-44-1)Methyl 2-methoxy-6-methylbenzoate
A1042135
Purity:99%/99%
Quantity:10g/25g
Price ($):251.0/627.0
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